molecular formula C13H16N4O5S B2825791 N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide CAS No. 1058462-81-9

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide

Cat. No. B2825791
CAS RN: 1058462-81-9
M. Wt: 340.35
InChI Key: AVYNREIBDBPLRK-UHFFFAOYSA-N
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Description

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C13H16N4O5S and its molecular weight is 340.35. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activities

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide and its derivatives exhibit significant antimicrobial activities. These compounds have been synthesized and tested against various microorganisms, showing efficacy in inhibiting bacterial growth. This application is crucial in developing new antimicrobial agents, particularly in the face of rising antibiotic resistance (Başoğlu et al., 2013), (Khalid et al., 2016).

Neuroinflammation Imaging

The compound has been explored for its potential in positron emission tomography (PET) imaging of neuroinflammation. Specifically, it targets the macrophage colony-stimulating factor 1 receptor (CSF1R), a microglia-specific marker. This application is significant in studying various neuropsychiatric disorders, including Alzheimer’s disease and Parkinson’s disease, where neuroinflammation is a key pathogenic feature (Horti et al., 2019).

Organic Ligand Synthesis

This compound and its derivatives are used in the synthesis of organic ligands with chelating properties. These ligands have been tested for their antibacterial activities, showcasing their potential in developing new therapeutic agents (Patel, 2020).

Tubulin Inhibition for Anticancer Properties

4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a class of compounds including this compound, act as tubulin inhibitors. This property is essential for their antiproliferative effects, making them potential candidates for cancer treatment (Krasavin et al., 2014).

Enzyme Inhibition for Alzheimer’s Disease Treatment

Derivatives of this compound have been synthesized and evaluated as potential drug candidates for Alzheimer's disease. Their ability to inhibit enzymes like acetylcholinesterase, which plays a crucial role in the progression of Alzheimer’s, underscores their therapeutic significance (Rehman et al., 2018).

Antiprotozoal Agents

Certain derivatives of this compound exhibit strong DNA affinities, making them effective against protozoal infections. Their potency against Trypanosoma and Plasmodium species positions them as valuable agents in treating diseases like malaria and sleeping sickness (Ismail et al., 2004).

properties

IUPAC Name

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O5S/c1-23(19,20)17-6-4-9(5-7-17)11(18)14-13-16-15-12(22-13)10-3-2-8-21-10/h2-3,8-9H,4-7H2,1H3,(H,14,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVYNREIBDBPLRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NC2=NN=C(O2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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